4-Bromo-2-(difluoromethoxy)benzo[d]oxazole
Description
4-Bromo-2-(difluoromethoxy)benzo[d]oxazole is a halogenated benzoxazole derivative characterized by a bromine atom at the 4-position and a difluoromethoxy group (-OCHF₂) at the 2-position of the benzoxazole scaffold. The benzoxazole core consists of a fused benzene and oxazole ring, which confers aromatic stability and electronic diversity. The bromine substituent enhances electrophilic reactivity, while the difluoromethoxy group contributes to lipophilicity and metabolic stability due to fluorine’s electronegativity and steric effects .
Properties
Molecular Formula |
C8H4BrF2NO2 |
|---|---|
Molecular Weight |
264.02 g/mol |
IUPAC Name |
4-bromo-2-(difluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4BrF2NO2/c9-4-2-1-3-5-6(4)12-8(13-5)14-7(10)11/h1-3,7H |
InChI Key |
WGNWGGVSUXSQRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(O2)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(difluoromethoxy)benzo[d]oxazole typically involves the bromination of 2-(difluoromethoxy)benzo[d]oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or under reflux conditions to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions include various substituted benzoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
The compound has shown significant promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows for interactions with biological molecules, which can be leveraged to design drugs targeting specific pathways.
- Anticancer Activity : Initial studies suggest that derivatives of this compound may inhibit cancer cell proliferation by interacting with key proteins involved in cell division and survival pathways. This interaction may lead to the development of novel anticancer therapies.
- Antimicrobial Properties : Research indicates potential antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. The compound's ability to form covalent bonds with nucleophilic sites on proteins enhances its effectiveness against microbial targets.
Biological Research
In biological studies, 4-Bromo-2-(difluoromethoxy)benzo[d]oxazole serves as a valuable tool for understanding biochemical pathways.
- Biochemical Pathway Studies : Its unique functional groups allow it to act as a probe in various biochemical assays, helping researchers elucidate the roles of specific enzymes and proteins in metabolic pathways.
- Target Identification : The compound can be utilized in high-throughput screening methods to identify new molecular targets for drug development, particularly in the fields of oncology and infectious diseases.
Industrial Applications
The chemical properties of this compound make it suitable for use in the synthesis of specialty chemicals and advanced materials.
- Polymer Production : Its reactivity can be harnessed in polymer chemistry to create new materials with tailored properties for industrial applications.
- Synthesis of Advanced Materials : The compound can serve as an intermediate in the synthesis of more complex organic compounds used in various industrial applications, including electronics and pharmaceuticals.
Case Studies
Recent studies have highlighted the efficacy of this compound in various applications:
- Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for drug development .
- Antimicrobial Testing : In vitro tests showed that the compound had notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibiotics .
- Biochemical Assays : Researchers utilized this compound to probe enzyme activity in metabolic pathways, revealing insights into enzyme regulation and potential therapeutic targets .
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. The presence of the bromine and difluoromethoxy groups enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Activity of Benzo[d]oxazole Derivatives
Impact of Halogen and Alkoxy Modifications
- Bromine vs. Other Halogens : Bromine’s larger atomic radius enhances steric effects compared to chlorine. For example, 4-bromo-2,5-difluorobenzoic acid derivatives (e.g., ethyl 5-(4-bromo-2,5-difluoro-phenyl)oxazole-4-carboxylate) are used in synthesizing kinase inhibitors, leveraging bromine’s reactivity in cross-coupling reactions .
- Difluoromethoxy vs. Analogous compounds like 2-(difluoromethoxy)-4-ethylbenzo[d]oxazole (CAS 1806319-23-2) highlight fluorine’s role in tuning pharmacokinetics .
Structural Analogs in Drug Discovery
- Thiazole-Anchored Derivatives : Compounds like 2-(1-(4-(4-bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole (5a-e) demonstrate synergistic effects from hybrid heterocycles, showing antimicrobial and anticancer activities .
- Isoxazole-Based Derivatives : 3-(4-Bromophenyl)-5-(2-(difluoromethoxy)phenyl)isoxazole (4q) shares structural motifs with the target compound, synthesized via cycloaddition reactions (80% yield) .
Table 2: Physicochemical Properties of Selected Analogs
Biological Activity
4-Bromo-2-(difluoromethoxy)benzo[d]oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]oxazole ring with a bromine atom and a difluoromethoxy group, which contribute to its unique chemical properties. The presence of these substituents can influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluoromethoxy group enhances binding affinity, while the bromine atom may influence the compound's electronic properties, affecting its interaction with biological macromolecules.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of benzo[d]oxazole derivatives, including this compound. The compound exhibits activity against various bacterial strains, with mechanisms involving disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Table 1: Antimicrobial Activity Data
| Compound Name | Target Organism | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | Staphylococcus aureus | 25.3 | Inhibition of cell wall synthesis |
| This compound | Escherichia coli | 30.5 | Disruption of metabolic pathways |
Anticancer Activity
Research has indicated that benzo[d]oxazole derivatives can induce apoptosis in cancer cells through various pathways, including the Bcl-2 family proteins. Compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo.
Case Study: Apoptosis Induction
A study demonstrated that derivatives of benzo[d]oxazole could activate the Akt/GSK-3β/NF-κB signaling pathway, leading to reduced expression of pro-apoptotic factors such as Bax/Bcl-2. This suggests that this compound may have potential as an anticancer agent by modulating apoptotic pathways .
Table 2: Anticancer Activity Data
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 (colon carcinoma) | 15.7 | Induction of apoptosis |
| This compound | HepG2 (hepatocellular carcinoma) | 18.3 | Inhibition of Bcl-2 protein |
Research Findings
- Antibacterial Studies : The compound has shown significant antibacterial activity against Xanthomonas oryzae and Escherichia coli, with IC50 values indicating effective inhibition at low concentrations .
- Anticancer Studies : A notable study indicated that derivatives similar to this compound could induce apoptosis in cancer cells through modulation of key signaling pathways, highlighting its potential as a therapeutic agent for cancer treatment .
- Neuroprotective Effects : Research has also suggested that certain derivatives can protect neuronal cells from apoptosis induced by amyloid-beta peptides, indicating potential applications in neurodegenerative diseases like Alzheimer's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
